molecular formula C15H17N3O2S B2881553 2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893948-89-5

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2881553
CAS RN: 893948-89-5
M. Wt: 303.38
InChI Key: IEOGZSKRLWMDIC-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of several types of cancer.

Scientific Research Applications

Chloroacetamide Derivatives and Herbicidal Activity

  • Chloroacetamide derivatives, such as alachlor and metazachlor, exhibit selective herbicidal properties used to control annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. These compounds form coordination complexes with Co(II) and Cu(II) ions, which have been structurally established and exhibit supramolecular architectures (Chkirate et al., 2019).

Anticancer Applications

  • Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibit anticancer activity. One compound showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).

Synthesis of Heterocycles

  • 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used for efficient synthesis of various heterocycles, indicating the versatility of related compounds in synthetic chemistry (Mahata et al., 2003).

Comparative Metabolism Studies

  • Studies on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, provide insights into their biological processing in both human and rat liver microsomes (Coleman et al., 2000).

Tubulin Polymerization Inhibition

  • Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor, suggesting potential applications in cancer therapy (Minegishi et al., 2015).

Immobilized Lipase in Chemical Reactions

  • The synthesis of N-(2-Hydroxyphenyl)acetamide as an intermediate for antimalarial drugs highlights the use of immobilized lipase in selective chemical reactions (Magadum & Yadav, 2018).

Novel Synthon for Terphenyl Synthesis

  • 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one serves as a novel synthon for synthesizing terphenyls from aryl ketones, demonstrating the compound's utility in organic synthesis (Ram & Goel, 1996).

properties

IUPAC Name

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-3-5-11(6-4-10)18-15(16-14(19)7-20-2)12-8-21-9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOGZSKRLWMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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